1-Propargyl-5-fluoropyrimidin-2-one
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Overview
Description
1-Propargyl-5-fluoropyrimidin-2-one is a fluorinated pyrimidine derivative known for its significant biological activity. This compound has been studied for its potential in various scientific fields, including medicinal chemistry and cancer research. Its unique structure, featuring a propargyl group and a fluorine atom, contributes to its distinct chemical and biological properties .
Preparation Methods
One common method includes the reaction of 5-fluoropyrimidin-2-one with propargyl bromide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Propargyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions with nucleophiles, forming new C-C, C-O, C-S, and C-N bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Dealkylation: Palladium-catalyzed dealkylation of the propargyl group can generate 5-fluorouracil, a known anticancer agent.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Its ability to generate 5-fluorouracil through dealkylation highlights its potential as a prodrug in cancer treatment.
Biological Studies: The compound’s effects on cell division and its interaction with tubulin have been investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The primary mechanism of action of 1-propargyl-5-fluoropyrimidin-2-one involves its interaction with tubulin, leading to metaphase arrest in cell division. The compound competes with colchicine for binding to tubulin, inhibiting microtubule formation and thus preventing cell division . This mechanism is crucial for its potential use in cancer therapy, as it can halt the proliferation of cancer cells.
Comparison with Similar Compounds
1-Propargyl-5-fluoropyrimidin-2-one can be compared with other halogen-substituted pyrimidin-2-ones, such as:
- 1-Propargyl-5-chloropyrimidin-2-one
- 1-Propargyl-5-bromopyrimidin-2-one
- 1-Propargyl-5-iodopyrimidin-2-one
These compounds also exhibit metaphase arresting properties but differ in their potency and specific biological activities. The fluorine-substituted derivative is unique due to its specific interaction with tubulin and its potential to generate 5-fluorouracil .
Properties
CAS No. |
63331-27-1 |
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Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-1-prop-2-ynylpyrimidin-2-one |
InChI |
InChI=1S/C7H5FN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |
InChI Key |
IRSCIZCDJDSMAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=NC1=O)F |
Origin of Product |
United States |
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